

In Vivo Stability of Disulfo-ICG Amine Conjugates: A Comparative Guide

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Compound of Interest

Compound Name: Disulfo-ICG amine

Cat. No.: B12381631

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For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) dye for in vivo imaging is a critical decision that directly impacts the quality and reliability of experimental data. Among the available options, Disulfo-Indocyanine Green (ICG) amine conjugates have emerged as a noteworthy candidate. This guide provides an objective comparison of the in vivo performance of **Disulfo-ICG amine** conjugates against other commonly used NIR dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate imaging agent for your research needs.

Indocyanine green (ICG) is a fluorescent dye approved by the FDA for various diagnostic applications.[1] However, its utility in targeted in vivo imaging is often hampered by its rapid clearance from circulation, with a half-life of only 150 to 180 seconds.[1] To overcome this limitation, derivatives such as Disulfo-ICG have been developed. The addition of sulfonate groups enhances hydrophilicity, which can lead to a longer plasma half-life and improved biodistribution characteristics. The amine-reactive form of Disulfo-ICG allows for stable covalent conjugation to biomolecules, such as antibodies, creating targeted imaging agents.

Comparative Analysis of In Vivo Stability

The in vivo stability of a dye conjugate is a key determinant of its imaging efficacy. A longer plasma half-life allows for better tumor accumulation and higher target-to-background ratios. This section compares the in vivo stability of **Disulfo-ICG amine** conjugates with other widely used NIR dyes, IRDye 800CW and Alexa Fluor 750.

Dye Conjugate	Target Molecule	Animal Model	Plasma Half-life	Key Findings & Reference
Disulfo-ICG Derivative (SIDAG)	-	Mice	Significantly longer than ICG	More hydrophilic than ICG, leading to a shift from hepatobiliary to renal elimination. [2]
IRDye 800CW-Nimotuzumab	EGFR	BALB/c Mice	38 ± 1.5 hours	The conjugate was stable and non-toxic, demonstrating a long circulation time suitable for targeted imaging. [3][4]
Alexa Fluor 750-Trastuzumab	HER2/neu	-	Not explicitly stated, but demonstrated high photostability and suitability for in vivo imaging.	Conjugation increased the fluorescence lifetime of the dye.
ICG (unconjugated)	-	-	2-4 minutes	Rapidly cleared from circulation, limiting its use for long-term imaging.

Note: Direct head-to-head comparative studies of the in vivo half-life of **Disulfo-ICG amine** conjugates against IRDye 800CW and Alexa Fluor 750 conjugates are limited in publicly available literature. The data presented is compiled from studies on individual dye conjugates.

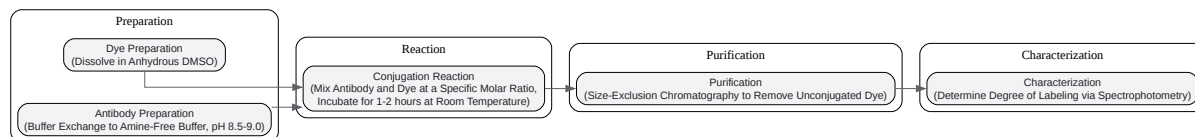
The stability and pharmacokinetics of a conjugate are influenced by the dye, the conjugation chemistry, and the properties of the conjugated biomolecule.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Protocol 1: Conjugation of Amine-Reactive Dyes to Antibodies

This protocol describes the general procedure for labeling an antibody with an amine-reactive NIR dye, such as Disulfo-ICG-NHS ester, IRDye 800CW-NHS ester, or Alexa Fluor 750-NHS ester.



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Figure 1: Workflow for Antibody-Dye Conjugation.

Materials:

- Purified monoclonal antibody (1-2 mg/mL)
- Amine-reactive NIR dye (e.g., Disulfo-ICG-NHS ester)
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

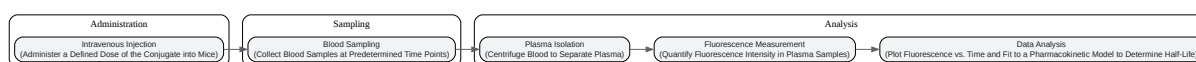
- Anhydrous Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., PD-10)
- Spectrophotometer

Procedure:

- **Antibody Preparation:** Dialyze the antibody against the amine-free buffer to remove any interfering substances and to adjust the pH.
- **Dye Preparation:** Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
- **Conjugation:** Add the reactive dye solution to the antibody solution at a specific molar ratio (e.g., 5:1, 10:1 dye-to-antibody). Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- **Purification:** Separate the antibody-dye conjugate from unconjugated dye using a size-exclusion chromatography column.
- **Characterization:** Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorption wavelength of the dye.

Protocol 2: In Vivo Stability and Pharmacokinetic Analysis

This protocol outlines the steps to determine the plasma half-life of a fluorescently labeled antibody conjugate in a mouse model.



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Figure 2: Workflow for In Vivo Pharmacokinetic Study.

Materials:

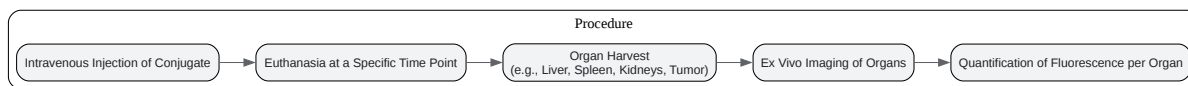
- Antibody-dye conjugate
- Healthy mice (e.g., BALB/c)
- Anesthesia
- Blood collection supplies (e.g., heparinized capillaries)
- Centrifuge
- Fluorescence plate reader or in vivo imaging system

Procedure:

- Injection: Administer a defined dose of the antibody-dye conjugate to each mouse via intravenous injection (e.g., tail vein).
- Blood Sampling: Collect small blood samples (e.g., 10-20 μ L) at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
- Plasma Isolation: Centrifuge the blood samples to separate the plasma.
- Fluorescence Measurement: Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader or by imaging the samples with an in vivo imaging system.
- Data Analysis: Plot the average fluorescence intensity versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the plasma half-life of the conjugate.

Protocol 3: Biodistribution Study

This protocol details the procedure for assessing the organ distribution of the fluorescent conjugate at a specific time point.



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